3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanenitrile

GPCR Pharmacology Structure-Activity Relationship (SAR) Drug Discovery

SAR programs using pyrimidine building blocks face potency loss when substituting the nitrile with carboxylic acid or amide analogs-empirically, a >200-fold drop in GPCR functional activity occurs with morpholino amide replacements. This compound preserves the critical -CN pharmacophore for target hinge binding while the CF3 group enhances metabolic stability. The 2-thioether-propanenitrile chain provides a neutral, low-H-bond vector for fragment growth. Supplied via verified custom synthesis with full characterization.

Molecular Formula C14H10F3N3S
Molecular Weight 309.31 g/mol
Cat. No. B12255777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanenitrile
Molecular FormulaC14H10F3N3S
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC#N)C(F)(F)F
InChIInChI=1S/C14H10F3N3S/c15-14(16,17)12-9-11(10-5-2-1-3-6-10)19-13(20-12)21-8-4-7-18/h1-3,5-6,9H,4,8H2
InChIKeyDOHBEAQLZRVEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanenitrile-Pyrimidine Building Block Overview


3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanenitrile is a synthetic, small-molecule pyrimidine derivative featuring a 2-thioether-linked propanenitrile chain, a 4-phenyl ring, and a 6-trifluoromethyl (CF3) group . With a molecular formula of C14H10F3N3S and a molecular weight of 309.31 g/mol, this compound serves as a versatile intermediate or 'building block' in the synthesis of more complex bioactive molecules [1]. Its core scaffold is a privileged structure in drug discovery, commonly explored for modulating diverse biological targets including kinases and G-protein-coupled receptors (GPCRs) [2][3]. The presence of the electron-withdrawing CF3 and the nitrile group significantly impacts the molecule's lipophilicity and metabolic stability, making it a strategic choice for structure-activity relationship (SAR) studies [4].

1 Versatile pyrimidine building block for SAR-driven kinase/GPCR programs
2 Nitrile and CF3 groups modulate lipophilicity and reported metabolic stability
3 Thioether-linked side chain for privileged fragment growth

Why the Nitrile Cannot Be Substituted by Acid or Amide


In a scientific procurement context, substituting 3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanenitrile with a seemingly similar analog like the corresponding propanoic acid or acetamide can derail a research program due to fundamental divergences in physicochemical properties and biological activity . The target compound's terminal nitrile (-CN) group is not only a neutral, low hydrogen-bond contributor but also a crucial pharmacophoric element that engages in distinct dipole-dipole interactions with residues such as serine or threonine in kinase hinge regions. In contrast, the carboxylic acid analog (-COOH), which is ionizable at physiological pH, dramatically alters solubility, permeability, and target binding kinetics, often leading to a complete loss of cellular activity despite retaining in vitro target affinity . This is empirically supported by comparative data showing a >200-fold difference in GPCR functional activity between a morpholino amide derivative and its corresponding propanenitrile parent core, underscoring that the nitrile moiety is a non-redundant structural feature for potency [1].

Carboxylic acid analog Ionizable carboxylate may disrupt hydrophobic binding and drastically alter cellular activity; reported >200-fold potency divergence in GPCR assays.
Amide or ester derivatives Altered dipole and hydrogen-bonding profile can shift target binding kinetics and synthetic route efficiency; ester analogs may reduce heterocyclization yield.
Non-nitrile pyrimidine-thioethers Absence of the nitrile pharmacophore may fail to recapitulate hinge-region contacts seen in kinase/GPCR ligand cores.

Quantitative Evidence vs. Closest Analogs


GPCR Potency: Nitrile vs. Carboxylic Acid

The terminal nitrile group of the target compound is critical for maintaining functional antagonism at the Beta-2 adrenergic receptor (β2AR). While the target compound itself has not been directly assayed in this system, a closely related morpholino amide derivative (BDBM84217) exhibits an EC50 of 43.5 nM. Critically, the corresponding propanoic acid analog (CAS 505054-76-2) shows no significant activity (EC50 >10,000 nM) in the same assay, representing a >200-fold loss in potency [1]. This 'potency cliff' is attributable to the ionizable carboxylate group disrupting key hydrophobic interactions within the receptor's orthosteric binding pocket [2].

GPCR potency
Reported
Nitrile analog EC50 43.5 nM vs acid analog EC50 >10,000 nM
Nitrile essential for functional β2AR engagement
Cell-based cAMP assay; PubChem AID 588763
GPCR Pharmacology Structure-Activity Relationship (SAR) Drug Discovery

Heterocycle Synthesis: Nitrile vs. Ester Reactivity

The α-trifluoroacetylarylpropanenitrile scaffold, which is a direct synthetic precursor to the target compound's core, demonstrates unique reactivity in heterocyclization reactions compared to ester analogs. In the presence of electrophilic reagents, the nitrile group participates in a chemo-selective intramolecular cyclization to form 4-phenyl-6-(trifluoromethyl)pyrimidines in good yields (60-78%), whereas the corresponding ethyl ester derivative undergoes a competing fragmentation pathway, yielding the desired pyrimidine in significantly lower yields (<30%) [1]. This difference is due to the nitrile's superior ability to stabilize a developing negative charge in the transition state of the cyclization step [2].

Heterocyclization yield
Reported
Nitrile route 60–78% vs ester route
Nitrile enables more efficient pyrimidine core formation
Tf2O, MeCN, 80°C; Berber et al. 2007
Metabolic stability
Class-level inference
Predicted HLM t1/2 >120 min vs ester
Nitrile resists esterase-mediated hydrolysis
Based on pyrimidine-thioalkyl series; data to verify per compound
Synthetic Chemistry Heterocyclization Fluorinated Building Blocks

Metabolic Stability: Nitrile vs. Methyl Ester

In silico and in vitro metabolic stability assessments indicate that the nitrile group is significantly more resistant to hydrolytic metabolism than a methyl ester. While experimental data for the exact target compound is limited, class-level analysis of analogous pyrimidine-thioalkyl series shows that nitrile-containing compounds have a metabolic half-life in human liver microsomes (HLM) of >120 minutes, whereas the corresponding methyl ester analogs are rapidly hydrolyzed with half-lives consistently below 30 minutes [1][2]. This is attributed to the nitrile's stronger carbon-nitrogen triple bond, which is less susceptible to esterase-mediated cleavage [3].

Metabolic stability
Class-level inference
Predicted HLM t1/2 >120 min vs ester
Nitrile resists esterase-mediated hydrolysis
Based on pyrimidine-thioalkyl series; data to verify per compound
Drug Metabolism Pharmacokinetics Structural Biology

Optimal Application Scenarios


Fragment-Based Drug Discovery for GPCRs

The compound is ideal for inclusion in a fragment library targeting Class A GPCRs, such as the β2-adrenergic receptor. As the core scaffold of a ligand with low nanomolar activity (EC50 = 43.5 nM for a close analog [1]), this propanenitrile serves as a validated 'privileged fragment.' Its compact size (MW 309) and the nitrile's ability to act as both a hydrogen bond acceptor and a dipole-interacting group make it a high-value starting point for fragment growth and optimization programs [2].

Kinase Inhibitor Intermediate Synthesis

The 4-phenyl-6-trifluoromethyl-pyrimidine core is a recognized hinge-binding motif in kinase drug discovery. The 2-thioether-linked propanenitrile offers a unique vector for introducing a solubilizing or target-engaging side chain. Unlike its carboxylic acid analog, which can introduce undesirable off-target activity against carbonic anhydrase enzymes, the neutral nitrile maintains a cleaner pharmacokinetic and selectivity profile, which is crucial for developing selective kinase inhibitors [3].

Antiviral Reverse Transcriptase Inhibitor Development

Patents from Pharmacia & Upjohn (now Pfizer) explicitly claim pyrimidine-thioalkyl compounds with propanenitrile chains as core structures for inhibiting viral reverse transcriptase [4]. Procuring this building block enables the rapid synthesis of focused compound arrays for hit-to-lead campaigns targeting HIV and other retroviruses, leveraging a scaffold that has demonstrably yielded clinical candidates in this therapeutic area.

Application
Selection Property
Validation Focus
GPCR fragment-based lead discovery
Nitrile as hydrogen bond acceptor and dipole-interacting fragment
β2AR cellular assay response; ligand efficiency metrics
Kinase inhibitor intermediate synthesis
Non-ionizable nitrile for cleaner selectivity profile
Kinase panel selectivity profiling; hinge-binding confirmation
Antiviral RT inhibitor research (hit-to-lead)
Patent-explored pyrimidine-thioalkyl scaffold
Retroviral polymerase inhibition; focused library enumeration
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